molecular formula C6H13Br B151944 1-Bromohexane-d13 CAS No. 130131-94-1

1-Bromohexane-d13

Cat. No. B151944
CAS RN: 130131-94-1
M. Wt: 178.15 g/mol
InChI Key: MNDIARAMWBIKFW-UTBWLCBWSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using halogenated alkynes as substrates, which demonstrates the utility of halogen atoms in promoting regioselective reactions . Similarly, a stable 1-bromoalumole is synthesized through the reaction of a dilithio derivative with AlBr3, showing the potential for bromine to participate in the formation of novel organometallic compounds . The synthesis of 1-bromo-1-lithioethene is reported as well, which is a practical reagent in organic synthesis, particularly in clean 1,2-additions with aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of brominated compounds is characterized using various techniques. For example, the absolute configuration of a brominated natural product building block is assigned using chiroptical spectroscopy methods such as VCD, ECD, and ORD, supported by DFT calculations . The dimeric structure of 1-bromoalumole in the crystalline state is another example of the structural characterization of brominated compounds . The crystal structure of 1-bromotriptycene is determined by X-ray diffraction, providing insights into the bond lengths and angles associated with brominated aromatic compounds .

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several studies. The diene products of the gold-catalyzed synthesis mentioned earlier participate in further reactions such as Diels-Alder and cross-coupling reactions . The 1-bromoalumole shows potential for functionalization of alumoles . Additionally, the reactivity study of 1,7-bis(4-bromophenyl)heptane-1,7-dione includes a comprehensive analysis of its reactive properties based on frontier molecular orbital analysis, NBO analysis, and other computational methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are extensively studied. The physicochemical characterization of 1,7-bis(4-bromophenyl)heptane-1,7-dione is performed using spectral tools and correlated with theoretical data . The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene include NMR, IR spectroscopy, and elemental analysis, complemented by DFT calculations . The synthesis and characterization of 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt are described, highlighting the importance of bisphosphonates .

Scientific Research Applications

Reactions with Naturally Occurring Nucleophiles

1-Bromohexane has been studied for its reactions with various naturally occurring nucleophiles in water. This research is significant for understanding the environmental fate of haloalkanes, where HS− (hydrosulfide) is identified as a key reactive nucleophile. This study provides insights into the environmental interactions and potential impacts of compounds like 1-Bromohexane-d13 (Haag & Mill, 1988).

Advanced NMR Spectroscopy Methods

This compound is relevant in advanced NMR spectroscopy methods. An educational experiment introduced undergraduate students to 1-D selective nuclear Overhauser effect (NOE) experiments, employing 1-Bromohexane as a part of the synthesis and characterization process (Hopson, Lee, & Hess, 2018).

Ionic Liquid Synthesis

The compound is involved in synthesizing ionic liquids, like 1-hexyl-3-methylimidazolium bromide ([HMIm][Br]), where its vapor-liquid equilibrium in acetone has been studied. This research is crucial for developing sustainable methods to synthesize and separate ionic liquids (Minnick & Scurto, 2014).

Skin Sensitization Activity

In toxicological studies, this compound is used to evaluate skin sensitization activity, where its physical-chemical properties and interaction with different solvents are investigated. This type of research helps in understanding the allergenic potential of various compounds (Siegel et al., 2009).

GC/MS and NMR Spectra Analysis

This compound is used in the GC/MS and NMR analysis of reaction products, particularly in identifying isomers of linear hexylnaphthalene. This application is essential in chemical analysis and compound identification (Haitao et al., 2006).

Stable Isotope Analyses

The compound's role in stable isotope analyses, particularly in understanding carbon 13 discrimination during lipid biosynthesis, has been researched. This application is vital in physiological ecology (Wessels & Hahn, 2010).

Self-Assembly on Graphite

This compound is studied for its self-assembly properties on graphite, providing insights into molecular interactions and nanoscale material design (Florio et al., 2008).

Safety and Hazards

1-Bromohexane-d13 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable and causes skin and eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDIARAMWBIKFW-UTBWLCBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583838
Record name 1-Bromo(~2~H_13_)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130131-94-1
Record name 1-Bromo(~2~H_13_)hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130131-94-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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